2-(1-benzyl-3-methyl-1H-1,2,4-triazol-5-yl)phenol
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Overview
Description
2-(1-Benzyl-3-methyl-1H-1,2,4-triazol-5-yl)phenol is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, attached to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-3-methyl-1H-1,2,4-triazol-5-yl)phenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds. For instance, the reaction between benzyl hydrazine and methyl isocyanate can yield the desired triazole ring.
Attachment of the Phenol Group: The phenol group can be introduced through a nucleophilic substitution reaction. This involves reacting the triazole intermediate with a phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-3-methyl-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Benzyl-3-methyl-1H-1,2,4-triazol-5-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-benzyl-3-methyl-1H-1,2,4-triazol-5-yl)phenol depends on its specific application. Generally, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring and phenol group can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-methyl-1H-1,2,4-triazole: Lacks the phenol group, which may reduce its potential for hydrogen bonding and other interactions.
2-Phenyl-1H-1,2,4-triazole: Lacks the benzyl and methyl substituents, which can affect its chemical reactivity and biological activity.
1-Benzyl-1H-1,2,4-triazole-5-ol: Similar structure but with different substituents, leading to variations in properties and applications.
Uniqueness
2-(1-Benzyl-3-methyl-1H-1,2,4-triazol-5-yl)phenol is unique due to the combination of its triazole ring, benzyl, methyl, and phenol groups. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other triazole derivatives.
Properties
Molecular Formula |
C16H15N3O |
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Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-(2-benzyl-5-methyl-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C16H15N3O/c1-12-17-16(14-9-5-6-10-15(14)20)19(18-12)11-13-7-3-2-4-8-13/h2-10,20H,11H2,1H3 |
InChI Key |
GYQFYBJNYKKPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC=CC=C2O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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